1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine
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Overview
Description
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and an oxazole moiety
Preparation Methods
The synthesis of 1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine involves multiple steps, typically starting with the preparation of the piperidine ring and the chlorophenyl group. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Oxazole Moiety: This can be synthesized through cyclization reactions involving nitriles and aldehydes.
Final Coupling: The final step involves coupling the piperidine ring with the chlorophenyl and oxazole groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a receptor agonist or antagonist.
Pharmacology: The compound is investigated for its interactions with various biological targets, such as enzymes and receptors.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biological Research: The compound is studied for its effects on cellular processes and its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine can be compared with other similar compounds, such as:
1-[2-(4-chlorophenyl)ethyl]piperidine: This compound shares the piperidine and chlorophenyl groups but lacks the oxazole moiety.
N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine: This compound includes the oxazole moiety but lacks the piperidine and chlorophenyl groups.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-(1,2-oxazol-3-ylmethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O/c1-22(15-19-9-12-24-21-19)13-17-3-2-10-23(14-17)11-8-16-4-6-18(20)7-5-16/h4-7,9,12,17H,2-3,8,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPUIXINVCFTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCC2=CC=C(C=C2)Cl)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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